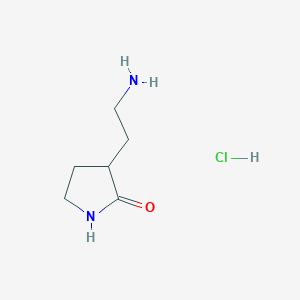

3-(2-Aminoethyl)pyrrolidin-2-one hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Aminoethyl)pyrrolidin-2-one hcl” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as “this compound”, can be achieved via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is saturated and non-planar, which allows for increased three-dimensional coverage .Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the formation of pyrrolidin-2-ones via a domino process . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications

Synthesis of Complex Molecules

Research highlights the use of aminoacetonitrile hydrochloride, a related compound, for synthesizing disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates are valuable for creating polysubstituted pyrrolizidines, showcasing the compound's utility in constructing complex molecular architectures (Bergner et al., 2009). Additionally, a convenient procedure for the preparation of polyfunctionalized enantiopure pyrrolizidine systems was described, leveraging the reactivity of 2-azetidinone-tethered azomethine ylides (Alcaide et al., 2001).

Corrosion Studies

The compound's derivatives, particularly pyridine derivatives, have been investigated for their role as corrosion inhibitors for steel in acidic environments. These studies provide insights into the adsorption and inhibitory effects of such compounds, demonstrating their potential to protect metals from corrosion, which is crucial in industrial applications (Ansari et al., 2015).

Prebiotic Chemistry

Research exploring the interaction of amino acid-containing seawater with molten lava has led to the serendipitous formation of pyrroles, the monomers of tetrapyrroles, which are essential to biochemical processes like electron transfer and photosynthesis. This discovery suggests that such compounds could have played a role in the prebiotic synthesis of life's building blocks on early Earth (Fox & Strasdeit, 2013).

Future Directions

Pyrrolidine rings, such as the one in “3-(2-Aminoethyl)pyrrolidin-2-one hcl”, are widely used in drug discovery . They can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Therefore, the future directions in the study of “this compound” and similar compounds may involve further exploration of their pharmacological properties and potential applications in medicine.

Mechanism of Action

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

3-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-1-5-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWRAXPZTWGPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1987266-33-0 |

Source

|

| Record name | 3-(2-aminoethyl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B2710186.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2710187.png)

![2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2710190.png)

![2-[5-(Difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2710192.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710193.png)

![3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2710198.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2710200.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)